![molecular formula C15H19NO5 B1263449 Chlorantene B](/img/structure/B1263449.png)
Chlorantene B
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Overview
Description
Chlorantene B is a natural product found in Chloranthus serratus with data available.
Scientific Research Applications
Sesquiterpenoids and Phenylpropanoids Research
Chlorantene B, a sesquiterpenoid, was identified as a unique compound in the whole plants of Chloranthus serratus. It possesses a nitro group at C-1, distinguishing it from other sesquiterpenoids. This research contributes to the understanding of the complex chemical composition of Chloranthus serratus and its potential applications in pharmacology and chemistry (Yuan et al., 2008).
Enantiomers in Natural Products
A study on Chloranthus multistachys pei led to the discovery of new sesquiterpene enantiomers, including chlorantene variants. These findings highlight the diversity of sesquiterpenes in nature and their potential biological activities, although the specific compounds in this study did not show significant anti-inflammatory activity (Huang et al., 2021).
Chlorophyll and Photosynthesis
While not directly related to Chlorantene B, research on chlorophyll and its derivatives provides insights into the broader field of chlorinated natural compounds and their role in biological processes. Studies in this area explore the synthesis, function, and applications of chlorophyll in photosynthesis and photodynamic therapy, offering potential avenues for research on similar chlorinated compounds (Tanaka et al., 1998; Annunzio et al., 2019).
properties
Product Name |
Chlorantene B |
---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
(4aR,5R,8R,8aR)-5-hydroxy-3,5,8a-trimethyl-8-nitro-6,7,8,9-tetrahydro-4aH-benzo[f][1]benzofuran-4-one |
InChI |
InChI=1S/C15H19NO5/c1-8-7-21-9-6-14(2)10(16(19)20)4-5-15(3,18)13(14)12(17)11(8)9/h7,10,13,18H,4-6H2,1-3H3/t10-,13-,14+,15-/m1/s1 |
InChI Key |
YYUKCGXOQJSCQD-QPKOPYBWSA-N |
Isomeric SMILES |
CC1=COC2=C1C(=O)[C@H]3[C@](CC[C@H]([C@@]3(C2)C)[N+](=O)[O-])(C)O |
Canonical SMILES |
CC1=COC2=C1C(=O)C3C(CCC(C3(C2)C)[N+](=O)[O-])(C)O |
synonyms |
chlorantene B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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